molecular formula C12H22O6 B605134 Acid-PEG2-t-butyl ester CAS No. 2086688-99-3

Acid-PEG2-t-butyl ester

Cat. No. B605134
M. Wt: 262.3
InChI Key: FVMOAKLTZMCDOV-UHFFFAOYSA-N
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Description

Acid-PEG2-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Scientific research applications

  • Surface Chemical Modification: Atomic force microscopy-based thermal lithography of poly(tert-butyl acrylate) block copolymer films, which include tert-butyl ester moieties, enables the formation of pending carboxylic acid groups. These groups are valuable for subsequent bioconjugation, proving useful in micrometer and nanometer-scale surface chemical modifications (Duvigneau, Schönherr, & Vancso, 2008).

  • Adsorption and Separation Processes: In the production of polyethylene glycol (PEG) esters, an essential step is the separation of these esters from unreacted or excess acids. The use of weakly basic anion exchange resins has been proposed for this purpose, demonstrating the importance of PEG esters in industrial processes (Kong et al., 2015).

  • Polymer Synthesis and Properties: Renewable-based poly((ether)ester)s synthesized from 2,5-furandicarboxylic acid, poly(ethylene glycol) (PEG), and isosorbide exhibit notable thermal properties, demonstrating the potential of PEG in creating sustainable and high-performance polymers (Sousa, Coelho, & Silvestre, 2016).

  • Drug Delivery Applications: Mitsunobu reactions used to link t-butyl esters of α4 integrin inhibitors to PEG demonstrate the role of PEG conjugates in achieving sustained levels and bioactivity in vivo for drug delivery systems (Smith et al., 2013).

  • Material Science and Engineering: The study on poly(ionic liquid) based quasi-solid-state copolymer electrolytes, incorporating butyl acrylate components with ester groups, highlights the application of these materials in enhancing the performance of lithium-sulfur batteries (Cai et al., 2019).

  • Biomedical Research: The use of tannic acid and phenylboronic acid-modified copolymers, which include PEG, for sequential self-assembly in protein delivery systems, illustrates the significance of PEG in developing advanced drug delivery mechanisms (Honda et al., 2020).

properties

IUPAC Name

3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-12(2,3)18-11(15)5-7-17-9-8-16-6-4-10(13)14/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMOAKLTZMCDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142757
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG2-t-butyl ester

CAS RN

2086688-99-3
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086688-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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